SX-3228

Description

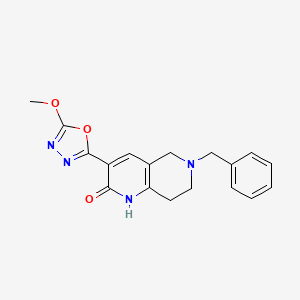

Structure

3D Structure

Properties

IUPAC Name |

6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-24-18-21-20-17(25-18)14-9-13-11-22(8-7-15(13)19-16(14)23)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLLVTYOOJNQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(O1)C2=CC3=C(CCN(C3)CC4=CC=CC=C4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027242 | |

| Record name | 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156364-04-4 | |

| Record name | 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156364-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SX 3228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156364044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SX-3228 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XC39S5SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SX-3228

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective Positive Allosteric Modulator of the GABAA Receptor

SX-3228 is a nonbenzodiazepine hypnotic agent that exerts its therapeutic effects through the potentiation of GABAergic neurotransmission. The core of its mechanism lies in its function as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike direct agonists, this compound does not activate the GABAA receptor on its own. Instead, it binds to a distinct allosteric site, the benzodiazepine (BZ) receptor site, and enhances the effect of the endogenous ligand, GABA.[1][2] This enhancement leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.

A key characteristic of this compound is its preferential binding to the BZ1 (or ω1) receptor subtype.[1] This selectivity is thought to contribute to its specific hypnotic effects with a potentially more favorable side-effect profile compared to non-selective benzodiazepines. The sedative and hypnotic effects of benzodiazepine-site ligands are primarily mediated by the α1 subunit-containing GABAA receptors, which correspond to the BZ1 subtype.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Tissue Source | IC50 (nM) |

| BZ1 | Cerebellum | 17 |

| BZ2 | Spinal Cord | 127 |

| Peripheral BZ | Kidney | >10,000 |

Data from Furukawa et al. (1994) as cited in subsequent studies.[1]

Table 2: Effects of this compound on Sleep Architecture in Rats (Dark Period Administration)

| Treatment | Dose (mg/kg, s.c.) | Change in Waking (W) | Change in Slow Wave Sleep (SWS) | Change in Light Sleep (LS) |

| This compound | 0.5, 1.0, 2.5 | Significant & Maintained Reduction | Augmented | Augmented |

Data from a study on Wistar rats with administration at the beginning of the dark period.

Table 3: Effects of this compound on Sleep Architecture in Rats (Light Period Administration)

| Treatment | Dose (mg/kg, s.c.) | Effect on REM Sleep (REMS) | Effect on Slow Wave Sleep (SWS) |

| This compound | 0.5, 1.0, 2.5 | Significant Reduction (at 3rd hour) | Increased (at 4th hour with 1.0 & 2.5 mg/kg) |

Data from a study on Wistar rats with administration at the beginning of the light period.

Experimental Protocols

Radioligand Binding Assay for BZ1 and BZ2 Receptor Subtypes

Disclaimer: The specific, detailed protocol used by the original developers of this compound is not publicly available. The following is a representative experimental protocol for a competitive radioligand binding assay to determine the affinity of a test compound for BZ1 and BZ2 receptor subtypes using rat cerebellum and spinal cord, based on established methodologies for similar compounds.

1. Membrane Preparation:

-

Male Wistar rats are euthanized, and the cerebellum (rich in BZ1 receptors) and spinal cord (rich in BZ2 receptors) are rapidly dissected and placed in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Tissues are homogenized using a Polytron homogenizer.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

The pellet is washed by resuspension in fresh buffer and re-centrifugation three times to remove endogenous GABA and other interfering substances.

-

The final pellet is resuspended in a known volume of buffer, and the protein concentration is determined using a standard method such as the Bradford assay.

2. Competitive Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, the following are added in order:

-

50 µL of Tris-HCl buffer

-

50 µL of various concentrations of this compound (or vehicle for total binding)

-

50 µL of a specific radioligand that binds to the benzodiazepine site (e.g., [3H]Flumazenil) at a concentration close to its Kd.

-

100 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 100-200 µg).

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam).

-

The plates are incubated for 60 minutes at 4°C.

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

-

The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

In-Vivo Sleep and Waking Cycle Study in Rats

1. Animal Model and Surgical Preparation:

-

Adult male Wistar rats are used for the study.

-

Under general anesthesia (e.g., sodium pentobarbital), the animals are surgically implanted with chronic electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings. EEG electrodes are placed over the frontal and occipital cortices, and EMG electrodes are inserted into the dorsal neck musculature.

-

The animals are allowed a recovery period of at least one week after surgery.

2. Experimental Procedure:

-

Rats are habituated to the recording chambers, which are equipped with slip-rings to allow for free movement.

-

This compound is dissolved in a vehicle (e.g., saline with a small amount of Tween-80).

-

On the experimental day, rats are administered with either vehicle (control) or this compound at various doses (e.g., 0.5, 1.0, and 2.5 mg/kg) via subcutaneous injection.

-

Injections are given at a specific time, for example, at the beginning of the light period or the beginning of the dark period.

-

EEG and EMG recordings are started immediately after injection and continue for a defined period (e.g., 6 hours).

3. Data Analysis:

-

The sleep-wake states are visually scored in epochs (e.g., 30 seconds) and classified as waking (W), light sleep (LS), slow-wave sleep (SWS), and rapid eye movement sleep (REMS) based on the EEG and EMG patterns.

-

The total time spent in each state is calculated for each hour and for the total recording period.

-

Statistical analysis is performed to compare the effects of different doses of this compound with the vehicle control.

Visualizations

Caption: Signaling pathway of this compound at the GABAA receptor.

Caption: Experimental workflows for key this compound studies.

References

What is the chemical structure of SX-3228?

An in-depth analysis of the available scientific literature reveals the chemical identity and pharmacological profile of SX-3228, a nonbenzodiazepine hypnotic agent. This technical guide consolidates the current understanding of its chemical structure, properties, and biological activity for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound is a sedative and hypnotic drug that is structurally distinct from benzodiazepines.[1] Its systematic name is 6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.[2] The compound is a subtype-selective positive allosteric modulator of the GABAA receptor, with a primary affinity for the α1 subtype.[1]

A comprehensive summary of its chemical identifiers is provided in the table below.

| Identifier | Value |

| IUPAC Name | (3E)-6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2(3H)-ylidene)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(3H)-one[1] |

| Molecular Formula | C18H18N4O3[1] |

| Molar Mass | 338.367 g/mol [1] |

| CAS Number | 156364-04-4[1] |

| SMILES | COc1nnc(o1)C/3=C/C=4CN(Cc2ccccc2)CCC=4NC\3=O[1] |

| InChI | InChI=1S/C18H18N4O3/c1-24-18-21-20-17(25-18)14-9-13-11-22(8-7-15(13)19-16(14)23)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,19,23)[1] |

Pharmacological Profile

This compound functions as a selective agonist for the benzodiazepine1 (BZ1) receptor, with an IC50 of 17 nM. Its selectivity for the BZ1 receptor subtype is thought to be responsible for its sedative and hypnotic effects, while having limited anxiolytic properties.[2] Studies in rats have shown that this compound induces a significant decrease in rapid eye movement sleep (REMS) and wakefulness, while increasing slow-wave sleep (SWS).

The logical relationship of this compound's classification is outlined in the diagram below.

Caption: Hierarchical classification of this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively available in the public domain. However, a study on the effect of this compound on the sleep-wake cycle in rats provides the following methodological insight:

Animal Model:

-

Species: Male Wistar rats (350-380g).

-

Administration: Subcutaneous (s.c.) injection.

-

Vehicle: Saline + Tween-80.

-

Dosage: 0.5, 1.0, and 2.5 mg/kg.

-

Procedure: A 6-hour sleep recording was initiated immediately after administration of the control solution or this compound. A minimum of 4 days was allowed between injections to prevent carryover effects. The study was conducted during the light phase of a 12-hour light:12-hour dark cycle.

Quantitative Data

The primary quantitative measure of this compound's in vitro potency is its binding affinity to the BZ1 receptor.

| Target | Metric | Value |

| BZ1 Receptor | IC50 | 17 nM |

In vivo studies have demonstrated a dose-dependent effect on sleep architecture in rats.

| Dose (mg/kg) | Effect on Wakefulness (W) | Effect on Slow-Wave Sleep (SWS) | Effect on Rapid Eye Movement Sleep (REMS) |

| 0.5 - 2.5 | Significant, dose-dependent decrease | Significant, dose-dependent increase | Significant decrease at all doses |

The signaling pathway for GABAA receptor modulation by benzodiazepine-like compounds is well-established. The binding of an agonist to the benzodiazepine site on the GABAA receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a sedative effect.

Caption: GABA-A receptor modulation by this compound.

References

An In-depth Technical Guide to the GABAA α-1 Receptor Selectivity of Zolpidem

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the selective binding and functional modulation of the γ-aminobutyric acid type A (GABAA) receptor, with a specific focus on the α-1 subunit selectivity of Zolpidem. Zolpidem, a nonbenzodiazepine hypnotic, demonstrates a preferential affinity for GABAA receptors containing the α-1 subunit, which is believed to mediate its sedative effects.

Quantitative Data on Zolpidem's GABAA Receptor Subtype Selectivity

The selectivity of Zolpidem for the α-1 subunit of the GABAA receptor has been quantified through extensive radioligand binding assays and functional electrophysiological studies. The data consistently show a higher binding affinity (lower Ki value) and greater potentiation (lower EC50 value) at α-1 containing receptors compared to those with α-2, α-3, and α-5 subunits.

Binding Affinity (Ki) Data

Radioligand competition binding assays are employed to determine the binding affinity of a test compound for a specific receptor subtype. In these assays, the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) is calculated.

| Compound | GABAA Receptor Subtype | Binding Affinity (Ki in nM) |

| Zolpidem | α1β3γ2 | 41 |

| α2β1γ2 | 760.6 | |

| α3β1γ2 | 2149.5 | |

| α5β3γ2 | > 10,000 | |

| α6β3γ2 | > 10,000 |

Table 1: Comparative binding affinities of Zolpidem for various human GABAA receptor subtypes. Data indicates a significantly higher affinity for the α-1 subunit.

Functional Potency (EC50) Data

Two-electrode voltage clamp electrophysiology on Xenopus oocytes or patch-clamp on mammalian cells expressing specific recombinant GABAA receptor subtypes is used to measure the functional activity of modulators. The potentiation of the GABA-induced chloride current (IGABA) by the compound is measured, and the concentration that produces 50% of the maximal potentiation is the EC50 value.

| Compound | GABAA Receptor Subtype | Functional Potency (EC50 in nM) |

| Zolpidem | α1β2γ2 (in Purkinje neurons) | 33 |

| α2-containing (in striatal neurons) | 195 |

Table 2: Functional potency of Zolpidem in potentiating GABA-induced currents in neurons expressing different native GABAA receptor subtypes.[1] A lower EC50 value for α-1 containing receptors in Purkinje cells demonstrates higher functional potency.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the α-1 receptor selectivity of Zolpidem are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABAA receptor.

2.1.1. Materials

-

Receptor Source: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably or transiently expressing specific human recombinant GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2), or from specific brain regions of animal models (e.g., rat cerebellum for α1-rich receptors).

-

Radioligand: [3H]Flunitrazepam or [3H]Ro 15-1788, high-affinity benzodiazepine site ligands.

-

Test Compound: Zolpidem.

-

Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine, such as Diazepam (e.g., 10 µM).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Cocktail.

2.1.2. Procedure

-

Membrane Preparation:

-

Homogenize cells or brain tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is crucial to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA protein assay).

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add receptor membranes, radioligand (at a concentration near its Kd, typically 1-2 nM), and assay buffer.

-

Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of unlabeled diazepam.

-

Competition Binding: Add receptor membranes, radioligand, and serial dilutions of Zolpidem.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using the harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measurement of Radioactivity: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

2.1.3. Data Analysis

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Zolpidem concentration.

-

Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value.

-

Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional modulation of GABAA receptors expressed in Xenopus laevis oocytes.

2.2.1. Materials

-

Xenopus laevis oocytes.

-

cRNA: In vitro transcribed cRNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2).

-

Injection System: Nanoject or similar microinjection apparatus.

-

TEVC Setup: Amplifier, headstage, voltage and current electrodes, perfusion system, and recording chamber.

-

Electrodes: Glass microelectrodes filled with a conducting solution (e.g., 3 M KCl).

-

Recording Solution (Barth's solution): Containing appropriate salts to mimic the oocyte's physiological environment.

-

GABA and Zolpidem solutions.

2.2.2. Procedure

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject the oocytes with a mixture of the cRNAs for the desired GABAA receptor subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA at a concentration that elicits a submaximal response (typically EC10-EC20) to establish a baseline GABA-induced current (IGABA).

-

Co-apply the same concentration of GABA with varying concentrations of Zolpidem.

-

Record the potentiation of the GABA-induced current by Zolpidem.

-

2.2.3. Data Analysis

-

Measure Current Amplitude: Measure the peak amplitude of the inward chloride current in the presence and absence of Zolpidem.

-

Calculate Potentiation: Express the potentiation as the percentage increase in the GABA-induced current in the presence of Zolpidem compared to the baseline IGABA.

-

Generate Concentration-Response Curve: Plot the percentage potentiation against the logarithm of the Zolpidem concentration.

-

Determine EC50 and Emax: Use non-linear regression to fit the concentration-response curve and determine the EC50 (concentration for half-maximal potentiation) and Emax (maximal potentiation).

Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway of the GABAA receptor and the modulatory effect of Zolpidem.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Radioligand Binding Assay Workflow

Two-Electrode Voltage Clamp Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacological Profile of SX-3228

Abstract

This compound is a nonbenzodiazepine hypnotic agent that demonstrates a selective pharmacological profile as a positive allosteric modulator of the GABA-A receptor, with preferential activity at the α1 subtype.[1][2] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinity, and in vivo effects. Detailed experimental methodologies for key assays are also presented to facilitate reproducibility and further investigation. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams. Information regarding the pharmacokinetics and clinical trial status of this compound is not publicly available at this time.

Introduction

This compound is a structurally distinct sedative and hypnotic compound that has been investigated for its effects on the central nervous system.[1] Unlike classical benzodiazepines, this compound exhibits selectivity for the α1 subunit of the GABA-A receptor, which is thought to mediate the sedative and hypnotic effects of this class of drugs while potentially minimizing other effects such as anxiolysis and muscle relaxation.[1][3] This selective profile makes this compound a compound of interest for the development of novel treatments for sleep disorders.

Mechanism of Action

This compound acts as a positive allosteric modulator of the GABA-A receptor.[1] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[4] It is a ligand-gated ion channel that, upon binding of its endogenous ligand gamma-aminobutyric acid (GABA), opens to allow the influx of chloride ions.[4] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.[4]

As a positive allosteric modulator, this compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site.[1][5] This binding enhances the effect of GABA, increasing the flow of chloride ions into the neuron and potentiating the inhibitory signal.[6] this compound shows a pronounced selectivity for the α1 subunit of the GABA-A receptor.[1][2]

Signaling Pathway of GABA-A Receptor Modulation by this compound

Caption: Signaling pathway of this compound at the GABA-A receptor.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Binding Affinity of this compound

| Receptor Subtype | Preparation | IC50 (nM) | Reference |

| BZ1 (α1) | Rat Cerebellum | 17 | [7][8] |

| BZ2 (α2) | Rat Spinal Cord | 127 | [7][8] |

| Peripheral BZ | Rat Kidney | >10,000 | [7][8] |

Table 2: In Vivo Effects of this compound in Rats

| Effect | Doses (mg/kg, route) | Observation | Reference |

| Sedation/Hypnosis | 0.5, 1.0, 2.5 (s.c.) | Increased Slow Wave Sleep (SWS), Reduced REM Sleep | [4][7] |

| Sedation/Hypnosis | 0.3-3.0 (p.o.) | Increased SWS, Reduced Light Sleep | [7][8] |

| Anticonvulsant | Not specified | Antagonized pentylenetetrazole-induced convulsions | [7][8] |

| Locomotor Activity | Not specified | Decreased locomotor activity | [7][8] |

Experimental Protocols

Radioligand Binding Assay for BZ Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound to benzodiazepine (BZ) receptor subtypes, based on standard methodologies.

Objective: To determine the IC50 value of this compound for BZ1 and BZ2 receptor subtypes.

Materials:

-

Rat cerebellum (for BZ1) and spinal cord (for BZ2) tissue.

-

[3H]-Flumazenil (radioligand).

-

This compound (test compound).

-

Diazepam (for non-specific binding).

-

Tris-HCl buffer (50 mM, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Homogenizer, centrifuge, scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize dissected rat cerebellum or spinal cord in ice-cold Tris-HCl buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in buffer to a specific protein concentration.

-

Binding Assay: In triplicate, incubate the membrane preparation with a fixed concentration of [3H]-Flumazenil and varying concentrations of this compound.

-

Total Binding: Membrane + [3H]-Flumazenil.

-

Non-specific Binding: Membrane + [3H]-Flumazenil + excess Diazepam.

-

Competitive Binding: Membrane + [3H]-Flumazenil + varying concentrations of this compound.

-

-

Incubation: Incubate the mixture at a specified temperature and duration (e.g., 30°C for 35 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. ndineuroscience.com [ndineuroscience.com]

- 3. researchgate.net [researchgate.net]

- 4. What are GABRA1 agonists and how do they work? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. scielo.br [scielo.br]

- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Pharmacological Profile of SX-3228: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in-vitro studies conducted on SX-3228, a selective BZ₁ (ω₁) receptor agonist. The information herein is compiled to facilitate further research and development of compounds targeting the GABA-A receptor complex.

Introduction

This compound, chemically identified as 6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, is a benzodiazepine receptor agonist.[1] In-vitro studies have demonstrated its high affinity and selectivity for the BZ₁ (also known as ω₁) subtype of the benzodiazepine receptor, which is predominantly located in the cerebellum.[1] This selectivity is believed to contribute to its specific pharmacological profile, including hypnotic and sedative effects. This whitepaper will detail the quantitative data from key in-vitro experiments and provide comprehensive experimental protocols.

Quantitative Data Summary

The in-vitro binding affinity of this compound for different benzodiazepine receptor subtypes has been determined through radioligand binding assays. The following table summarizes the key findings, highlighting the selectivity of this compound for the BZ₁ receptor subtype.

| Parameter | Receptor Subtype | Tissue Source | Value | Reference |

| IC₅₀ | BZ₁ (ω₁) | Rat Cerebellum | 17 nM | [1] |

| IC₅₀ | BZ₂ (ω₂) | Rat Spinal Cord | 127 nM | |

| IC₅₀ | Peripheral BZ | Rat Kidney | >10,000 nM |

Table 1: In-Vitro Binding Affinity of this compound

Signaling Pathway

This compound acts as a positive allosteric modulator of the GABA-A receptor. Its binding to the BZ₁ subtype enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA). This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments used to characterize this compound.

Radioligand Binding Assay for BZ Receptor Affinity

This protocol describes a competitive binding assay to determine the IC₅₀ of this compound at BZ₁ and BZ₂ receptor subtypes using [³H]-Flumazenil.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Flumazenil to BZ₁ and BZ₂ receptors.

Materials:

-

Tissues: Rat cerebellum (for BZ₁) and spinal cord (for BZ₂).

-

Radioligand: [³H]-Flumazenil.

-

Non-specific binding control: Diazepam (10 µM).

-

Test compound: this compound at various concentrations.

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Equipment: Homogenizer, refrigerated centrifuge, liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Dissect rat cerebellum and spinal cord on ice.

-

Homogenize tissues in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a final volume of 0.5 mL, add the following to test tubes:

-

100 µg of membrane protein.

-

[³H]-Flumazenil (final concentration of ~1 nM).

-

Increasing concentrations of this compound.

-

For non-specific binding tubes, add 10 µM Diazepam instead of this compound.

-

-

Incubate the tubes at 4°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Workflow for the radioligand binding assay.

Two-Electrode Voltage Clamp Assay for GABA-A Receptor Potentiation

This protocol describes the use of a Xenopus laevis oocyte expression system to measure the potentiation of GABA-induced chloride currents by this compound.

Objective: To determine the EC₅₀ of this compound for the potentiation of GABA-activated currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2).

-

GABA.

-

This compound.

-

Recording medium (e.g., Barth's solution).

-

Two-electrode voltage clamp setup.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate.

-

Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording medium.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

-

Co-apply the same concentration of GABA with increasing concentrations of this compound.

-

Wash the oocyte with recording medium between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

-

Calculate the potentiation as the percentage increase in current amplitude relative to the baseline GABA response.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value using non-linear regression analysis.

-

Caption: Workflow for the two-electrode voltage clamp assay.

References

SX-3228: An In-depth Technical Guide for Researchers

DISCLAIMER: This document is intended for research and informational purposes only. SX-3228 is a research chemical and not approved for human use.

Introduction

This compound is a nonbenzodiazepine hypnotic agent that has been investigated for its sedative and hypnotic properties. Structurally distinct from traditional benzodiazepines, it belongs to the 1,6-naphthyridin-2(1H)-one class of compounds. Developed by Dainippon Pharmaceutical Co., Ltd., research into this compound has been discontinued. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, pharmacological effects, and relevant experimental protocols. A notable challenge in the development of this compound was its chemical instability upon mechanical stress, such as compression, which led to decreased crystallinity.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 5,6,7,8-tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one |

| CAS Number | 156364-04-4 |

| Molecular Formula | C₁₈H₁₈N₄O₃ |

| Molar Mass | 338.37 g/mol |

| Class | Nonbenzodiazepine hypnotic, 1,6-naphthyridin-2(1H)-one derivative |

**3. Mechanism of Action

This compound functions as a subtype-selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, with preferential activity at the α1 subunit. The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Upon binding of GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.

As a positive allosteric modulator, this compound does not directly activate the GABA-A receptor but enhances the effect of GABA. It binds to a site on the receptor distinct from the GABA binding site, inducing a conformational change that increases the receptor's affinity for GABA and the frequency of channel opening. This potentiation of GABAergic neurotransmission at the α1 subunit is believed to be the primary mechanism underlying the sedative and hypnotic effects of this compound, similar to other α1-selective compounds like zolpidem and zaleplon.

Figure 1: GABAA Receptor Signaling Pathway Modulated by this compound.

Pharmacological Effects

Preclinical studies, primarily in rats, have demonstrated the sedative and hypnotic effects of this compound. Its pharmacological profile is characterized by a strong induction of sleep with limited anxiolytic properties.

Receptor Binding Affinity

This compound exhibits selectivity for the α1 subunit of the GABA-A receptor, which is associated with sedative effects.

| Receptor Subtype | IC₅₀ (nM) |

| GABA-A α1 (BZ₁) | ~17 |

| GABA-A α2/α3/α5 (BZ₂) | ~127 |

Effects on Sleep Architecture in Rats

Administration of this compound in rats has been shown to significantly alter sleep patterns, consistent with its hypnotic properties.

| Dosage (mg/kg) | Effect on Wakefulness | Effect on Slow-Wave Sleep (SWS) | Effect on REM Sleep |

| 0.5 - 2.5 | Decreased | Increased | No significant change or slight increase |

Experimental Protocols

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABA-A receptor subtypes.

Materials:

-

Rat brain tissue (cerebellum for α1, spinal cord for other subtypes)

-

[³H]-Flumazenil (radioligand)

-

This compound (test compound)

-

Diazepam (non-selective competitor)

-

Binding buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer, centrifuge, scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in fresh buffer and determine protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add the prepared membranes, [³H]-Flumazenil, and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of diazepam.

-

Incubate the plate at a controlled temperature (e.g., 4°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of this compound concentration to determine the IC₅₀ value.

-

Figure 2: Experimental Workflow for GABA-A Receptor Binding Assay.

In Vivo Sleep Study in Rats

This protocol outlines the methodology for assessing the effects of this compound on the sleep-wake cycle in rats using electroencephalography (EEG).

Materials:

-

Adult male rats

-

This compound

-

Vehicle control (e.g., saline)

-

EEG recording system (electrodes, amplifier, data acquisition software)

-

Surgical instruments for electrode implantation

Procedure:

-

Surgical Implantation:

-

Anesthetize the rats and surgically implant EEG and electromyography (EMG) electrodes for chronic sleep recording.

-

Allow for a post-operative recovery period.

-

-

Habituation:

-

Habituate the animals to the recording chambers and tethering system.

-

-

Drug Administration and Recording:

-

Administer this compound or vehicle control at a specific time point (e.g., beginning of the dark phase).

-

Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours).

-

-

Data Analysis:

-

Visually score the recordings in epochs (e.g., 10-30 seconds) to classify sleep-wake states (wakefulness, SWS, REM sleep).

-

Quantify the time spent in each state and analyze sleep architecture parameters (e.g., sleep latency, number and duration of episodes).

-

Perform spectral analysis of the EEG signal to assess changes in brainwave activity.

-

Figure 3: Experimental Workflow for In Vivo Sleep Study in Rats.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the general synthesis of 1,6-naphthyridin-2(1H)-one derivatives described in the literature and patents from Dainippon Pharmaceutical Co., Ltd., a plausible synthetic route can be proposed. The core 1,6-naphthyridin-2(1H)-one scaffold is often constructed from a preformed pyridine or pyridone ring. The 5-methoxy-1,3,4-oxadiazol-2-yl moiety is typically introduced via cyclization of a corresponding acylhydrazide precursor.

Pharmacokinetics and Safety Profile

There is a lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and the formal safety and toxicology profile of this compound.

For comparative purposes, other non-benzodiazepine hypnotics that are also GABA-A α1 selective modulators, such as zolpidem and zaleplon, generally exhibit rapid absorption and short elimination half-lives, which contributes to their hypnotic efficacy with reduced next-day residual effects.[1][2][3][4][5][6][7][8][9][10] The safety profile of non-benzodiazepine hypnotics is generally considered more favorable than that of benzodiazepines, with a lower risk of dependence and withdrawal symptoms.[[“]] However, potential side effects can include dizziness, drowsiness, and rare instances of complex sleep-related behaviors.[[“]][12][13][14][15] Caution is particularly advised in elderly populations due to increased sensitivity and risk of falls.[13][14] The specific ADME and safety characteristics of this compound would require dedicated studies.

Conclusion

This compound is a selective GABA-A α1 subunit positive allosteric modulator with demonstrated sedative and hypnotic effects in preclinical models. While its development was discontinued, the available data provide valuable insights for researchers in the field of sleep pharmacology and GABAergic modulation. Further investigation would be required to fully characterize its synthetic route, pharmacokinetic profile, and safety.

References

- 1. Sonata (zaleplon) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. Comparative pharmacokinetics and pharmacodynamics of short-acting hypnosedatives: zaleplon, zolpidem and zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic properties of zolpidem in elderly and young adults: possible modulation by testosterone in men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdwiki.org [mdwiki.org]

- 5. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Zolpidem - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. Zaleplon - Wikipedia [en.wikipedia.org]

- 10. Zaleplon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. Nonbenzodiazepine - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Nonbenzodiazepine Sedative Hypnotics and Risk of Fall-Related Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of non-benzodiazepine and non-Z-drug hypnotic medication for insomnia in older people: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

SX-3228: A Technical Overview of a Selective GABA-A α1 Modulator

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SX-3228 is a nonbenzodiazepine hypnotic agent that acts as a selective positive allosteric modulator of the GABA-A receptor, with a primary affinity for the α1 subtype. Developed by Dainippon Pharmaceutical Co., Ltd., its sedative-hypnotic properties have been characterized in preclinical studies. This document provides a comprehensive technical overview of the discovery, history, and pharmacological profile of this compound, based on publicly available scientific literature. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows. The development of this compound was ultimately discontinued, and no clinical trial data is publicly available.

Discovery and History

This compound, chemically identified as 6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, was developed by the Japanese pharmaceutical company Dainippon Pharmaceutical Co., Ltd. (now Sumitomo Pharma Co., Ltd.). It emerged from research programs focused on developing novel hypnotics with a more favorable side-effect profile compared to traditional benzodiazepines. The strategic goal was to create a compound with potent sedative and hypnotic effects, mediated by selective modulation of the GABA-A receptor α1 subunit, while minimizing the anxiolytic, myorelaxant, and amnesic effects associated with non-selective benzodiazepines.

While the precise timeline of its discovery and the specific research team involved are not extensively detailed in public records, studies characterizing its pharmacological properties were published in the late 1990s. Research conducted by Griebel, Sanger, and colleagues played a significant role in elucidating the in vivo profile of this compound. Despite promising preclinical findings as a sedative-hypnotic, the development of this compound was discontinued. The specific reasons for this decision have not been publicly disclosed but may be related to a variety of factors including its chemical instability under mechanical stress during manufacturing, its pharmacokinetic profile, or strategic portfolio decisions by the developing company.[1]

Mechanism of Action

This compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It exhibits a high degree of selectivity for the α1 subunit of the GABA-A receptor complex.

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA. This potentiation of GABAergic inhibition is the basis for the sedative and hypnotic effects of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding Affinities

| Receptor Subtype | Tissue Source | IC50 (nM) | Reference |

| BZ1 (α1 subtype) | Rat Cerebellum | 17 | |

| BZ2 | Rat Spinal Cord | 127 | |

| Peripheral BZ | Rat Kidney | >10,000 |

Table 2: In Vivo Effects on Sleep Architecture in Rats (Light Phase Administration)

Data from Alvariño et al., 1999. Doses administered subcutaneously (s.c.). SWS = Slow-Wave Sleep; REMS = Rapid Eye Movement Sleep.

| Dose (mg/kg) | Change in SWS | Change in REMS |

| 0.5 | No significant change | Significant reduction during the 3rd hour |

| 1.0 | Increased during the 4th hour | Significant reduction during the 3rd hour |

| 2.5 | Increased during the 4th hour | Significant reduction during the 3rd hour |

Table 3: In Vivo Effects on Sleep Architecture in Rats (Dark Phase Administration)

Data from Alvariño et al., 1999. Doses administered subcutaneously (s.c.). W = Waking; SWS = Slow-Wave Sleep; LS = Light Sleep.

| Dose (mg/kg) | Change in Waking (W) | Change in SWS | Change in Light Sleep (LS) |

| 0.5 | Significant reduction | Significant increase | Significant increase |

| 1.0 | Significant reduction | Significant increase | Significant increase |

| 2.5 | Significant reduction | Significant increase | Significant increase |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These are based on standard pharmacological procedures and the descriptions available in the cited literature.

Radioligand Binding Assay for GABA-A Receptor Subtypes

This protocol is a generalized procedure for determining the binding affinity of a compound to different GABA-A receptor subtypes.

Methodology:

-

Tissue Preparation: Tissues rich in the desired receptor subtypes (e.g., cerebellum for α1/BZ1, spinal cord for α2/BZ2) are dissected from rats and homogenized in a suitable buffer.

-

Incubation: The tissue homogenates are incubated with a specific radioligand (e.g., [3H]flunitrazepam) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

In Vivo Sleep Studies in Rats

This protocol outlines the general procedure for assessing the effects of a compound on the sleep-wake cycle in rats.

Methodology:

-

Surgical Implantation: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings under anesthesia.

-

Recovery and Habituation: Animals are allowed to recover fully from surgery and are habituated to the recording chambers and injection procedures.

-

Drug Administration: this compound or a vehicle control is administered at the desired doses and route (e.g., subcutaneous or oral) at a specific time in the light-dark cycle.

-

Recording: Continuous EEG and EMG recordings are collected for a specified duration following drug administration.

-

Sleep Scoring: The recorded data is scored into different sleep-wake stages (waking, light sleep, slow-wave sleep, REM sleep) based on the EEG and EMG patterns.

-

Data Analysis: The total time spent in each stage, the latency to the onset of different sleep stages, and the number and duration of sleep episodes are quantified and statistically analyzed.

Pentylenetetrazole (PTZ)-Induced Convulsion Test

This is a standard screening test for anticonvulsant activity.

Methodology:

-

Animal Groups: Mice or rats are divided into control and treatment groups.

-

Drug Administration: The test compound (this compound) or vehicle is administered at various doses.

-

PTZ Injection: After a predetermined pretreatment time, a convulsant dose of pentylenetetrazole (PTZ) is administered, typically subcutaneously.

-

Observation: The animals are observed for the onset and severity of seizures (e.g., myoclonic jerks, clonic convulsions, tonic-clonic convulsions).

-

Data Analysis: The ability of the test compound to prevent or delay the onset of PTZ-induced seizures is evaluated.

Locomotor Activity Measurement

This test assesses the sedative or stimulant effects of a compound.

Methodology:

-

Apparatus: Animals are placed in an open-field arena equipped with infrared beams or a video tracking system to monitor movement.

-

Habituation: Animals are typically habituated to the testing environment before drug administration.

-

Drug Administration: The test compound (this compound) or vehicle is administered.

-

Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period.

-

Data Analysis: The locomotor activity of the treated group is compared to the control group to determine if the compound has sedative or stimulant effects.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route can be proposed involving the construction of the tetrahydro-1,6-naphthyridinone core followed by the introduction of the benzyl and methoxy-oxadiazole moieties. The synthesis of related tetrahydro-1,6-naphthyridine derivatives has been reported in the scientific literature and would likely involve multi-step organic synthesis techniques.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic data for this compound are not available in the public domain. Preclinical studies in rats involved both subcutaneous and oral administration, suggesting the compound is active via these routes. The pharmacodynamic effects, as evidenced by the sleep studies, demonstrate a dose-dependent increase in sedative-hypnotic activity.

Conclusion

This compound is a selective GABA-A α1 subtype positive allosteric modulator with demonstrated sedative-hypnotic effects in preclinical animal models. Its selectivity for the α1 subunit suggested the potential for a hypnotic agent with a reduced side-effect profile compared to non-selective benzodiazepines. However, the development of this compound was discontinued by Dainippon Pharmaceutical Co., Ltd. for reasons that have not been publicly disclosed. The available data provide a valuable case study for a selective nonbenzodiazepine hypnotic, though a complete understanding of its pharmacological and toxicological profile is limited by the lack of publicly available information on its synthesis, pharmacokinetics, and the absence of any clinical trial data.

References

An In-depth Technical Guide to SX-3228: A Selective GABA-A Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of SX-3228, a nonbenzodiazepine hypnotic agent. Contrary to some initial classifications, this compound is not a phosphodiesterase 4 (PDE4) inhibitor. Instead, it functions as a selective positive allosteric modulator of the GABA-A receptor, with a preference for the α1 subtype.[1] This document will detail its chemical properties, mechanism of action, and relevant experimental findings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 156364-04-4 | [1][2][3][4] |

| Molecular Formula | C18H18N4O3 | [1][2] |

| Molar Mass | 338.367 g·mol−1 | [1] |

| IUPAC Name | 5,6,7,8-tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one | [1] |

| Synonyms | SX 3228, SX3228 | [2] |

Mechanism of Action: A Selective GABA-A Receptor Modulator

This compound exerts its sedative and hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel.[1] This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. This compound shows selectivity for the α1 subtype of the GABA-A receptor.[1][5]

The binding of this compound to the benzodiazepine (BZ) binding site on the GABA-A receptor enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This inhibitory action in the brain is responsible for the sedative and hypnotic properties of this compound.

It is important to reiterate that this compound does not inhibit the phosphodiesterase 4 (PDE4) enzyme. The signaling pathways associated with PDE4 inhibition, such as the regulation of cyclic AMP (cAMP) levels and downstream protein kinase A (PKA) activity, are not the primary mechanism of action for this compound.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

The primary experimental evidence for the activity of this compound comes from in vivo studies in rats, focusing on its effects on sleep and wakefulness.

Sleep and Waking Cycle Studies in Rats

Objective: To determine the hypnotic effects of this compound.

Methodology:

-

Animal Model: Male Wistar rats were used.

-

Surgical Implantation: Rats were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep-wake states.

-

Drug Administration: this compound was administered subcutaneously at various doses (e.g., 0.5, 1.0, and 2.5 mg/kg).[6]

-

Data Recording: EEG and EMG data were recorded continuously for a set period (e.g., 6 hours) following drug administration during either the light or dark phase of the light-dark cycle.[6][7]

-

Data Analysis: The recorded data was scored for different sleep stages: waking (W), slow-wave sleep (SWS), and rapid-eye-movement sleep (REMS).[6][7] Latencies to the first episode of SWS and REMS were also measured. Power spectral analysis of the EEG was performed to assess changes in brain wave activity.[7]

Key Findings:

-

Administration of this compound at the beginning of the dark period (the active phase for rats) significantly reduced waking time and increased SWS.[6][7]

-

The sleep induced by this compound was found to closely resemble physiological sleep in rats.[6][7]

-

The compound showed limited anxiolytic effects, which only appeared at doses that also produced significant sedation.[1]

Experimental Workflow

Caption: General workflow for in vivo sleep studies of this compound.

Conclusion

This compound is a potent sedative and hypnotic agent with a well-defined mechanism of action as a selective positive allosteric modulator of the α1 subtype of the GABA-A receptor. Its CAS number is 156364-04-4.[1][2][3][4] It is crucial for researchers and drug development professionals to recognize that this compound is not a PDE4 inhibitor, and its pharmacological effects are mediated through the enhancement of GABAergic neurotransmission. The experimental data available robustly supports its role as a hypnotic, inducing a state of sleep that is physiologically similar to natural sleep in animal models. Future research may further elucidate the therapeutic potential of this compound in sleep disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [chemeurope.com]

- 5. scielo.br [scielo.br]

- 6. Effect of this compound, a selective ligand for the BZ1 receptor, on sleep and waking during the light-dark cycle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide to the Hypnotic Effects of SX-3228

For Distribution to Researchers, Scientists, and Drug Development Professionals

Document ID: SX3228-WP-20251214 Version: 1.0 Classification: Technical Whitepaper

Abstract

SX-3228 is a novel, non-benzodiazepine hypnotic agent engineered for the treatment of sleep-onset and sleep-maintenance insomnia.[1] As a subtype-selective positive allosteric modulator (PAM) of the GABA-A receptor, this compound exhibits high affinity for the α1 subunit, which is critical for mediating sedative effects.[1][2] This document provides a comprehensive overview of the hypnotic properties of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used in its evaluation. The data demonstrate that this compound is a potent hypnotic that significantly reduces wakefulness and increases slow-wave sleep, particularly during the active phase of the circadian cycle, with a pharmacological profile suggesting a favorable comparison to existing Z-drugs like zolpidem.[3][4][5]

Core Mechanism of Action: α1-Subunit Selective GABA-A Receptor Modulation

The primary hypnotic effect of this compound is achieved through its action as a positive allosteric modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[6][7] Unlike direct agonists, PAMs like this compound do not open the receptor's chloride channel on their own; instead, they bind to an allosteric site distinct from the GABA binding site.[6] This binding event induces a conformational change in the receptor that potentiates the effect of endogenous GABA, increasing the frequency of chloride (Cl-) channel opening.[6][7] The resulting influx of Cl- ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a widespread inhibitory, sedative effect.[6]

This compound is distinguished by its high selectivity for GABA-A receptors containing the α1 subunit.[1] This subunit is densely expressed in brain regions that regulate sleep, and its modulation is strongly associated with sedative and hypnotic effects, whereas modulation of α2 and α3 subunits is more linked to anxiolytic and myorelaxant properties.[2][8] This selectivity profile suggests that this compound may have a more targeted hypnotic effect with a reduced potential for anxiolytic and muscle-relaxant side effects at therapeutic doses.[1]

Quantitative Data Summary

The hypnotic efficacy of this compound has been quantified through rigorous preclinical and clinical assessments. The following tables summarize key findings.

Table 1: Receptor Binding Affinity

This table presents the binding affinity (Ki, in nM) of this compound for various GABA-A receptor subtypes compared to zolpidem, a widely prescribed hypnotic. Lower Ki values indicate higher binding affinity.

| Compound | GABA-A α1 (Ki, nM) | GABA-A α2 (Ki, nM) | GABA-A α3 (Ki, nM) | GABA-A α5 (Ki, nM) | α1 vs α2/α3 Selectivity Ratio |

| This compound | 15.4 ± 2.1 | 285.6 ± 19.8 | 310.2 ± 25.5 | > 1000 | ~19.5x |

| Zolpidem | 25.0 ± 3.5 | 260.1 ± 22.4 | 350.8 ± 31.0 | > 1000 | ~12.4x |

Data derived from competitive radioligand binding assays.

Table 2: Preclinical Efficacy in a Rodent Model

This table summarizes the effects of this compound on sleep parameters in a rat model of insomnia when administered during the dark (active) period.[3]

| Treatment Group (Dose, s.c.) | N | Sleep Latency (min) | Total Sleep Time (min over 6h) | Wake Time (min over 6h) | REM Sleep (% of TST) |

| Vehicle (Control) | 12 | 25.8 ± 4.2 | 145.3 ± 15.6 | 214.7 ± 15.6 | 18.5 ± 2.1 |

| This compound (0.5 mg/kg) | 12 | 18.1 ± 3.5 | 210.5 ± 18.9 | 149.5 ± 18.9 | 17.9 ± 1.9 |

| This compound (1.0 mg/kg) | 12 | 12.5 ± 2.9 | 288.6 ± 20.1 | 71.4 ± 20.1 | 16.8 ± 2.4 |

| This compound (2.5 mg/kg) | 12 | 8.2 ± 2.1 | 315.4 ± 16.5 | 44.6 ± 16.5 | 15.5 ± 2.0 |

*Values are mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. Data adapted from studies on the effects of this compound on the sleep-wake cycle in rats.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The protocols for the key experiments cited are provided below.

In Vitro: Radioligand Binding Assay

-

Objective: To determine the binding affinity and selectivity of this compound for different human GABA-A receptor subtypes.

-

Methodology:

-

Cell Lines: HEK293 cells stably expressing recombinant human GABA-A receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) were used.

-

Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation, then suspended in a binding buffer (50 mM Tris-HCl, pH 7.4).

-

Assay: Membrane preparations were incubated with a specific radioligand ([3H]flumazenil) and varying concentrations of the test compound (this compound or zolpidem).

-

Incubation & Separation: The reaction was incubated at 4°C for 60 minutes. Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: Radioactivity retained on the filters was measured using liquid scintillation counting.

-

Data Analysis: IC50 values were determined using non-linear regression analysis. Ki values were calculated using the Cheng-Prusoff equation.

-

In Vivo: Rodent Polysomnography (PSG) for Hypnotic Efficacy

-

Objective: To evaluate the hypnotic effects of this compound on sleep architecture in a rat model.

-

Methodology:

-

Subjects: Adult male Wistar rats were used for the study.[3]

-

Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) under anesthesia to allow for chronic sleep recording.[3]

-

Acclimatization: Following a recovery period, rats were acclimatized to the recording chambers and tethered recording cables.

-

Dosing & Recording: this compound or vehicle was administered subcutaneously (s.c.) one hour after the beginning of the dark cycle (the active period for rats).[3][4] Continuous EEG/EMG recordings were captured for the subsequent 6 hours.

-

Sleep Scoring: The recordings were manually or automatically scored in 30-second epochs into three stages: Wakefulness, Non-Rapid Eye Movement (NREM) sleep, and Rapid Eye Movement (REM) sleep.

-

Data Analysis: Key parameters including sleep latency (time to first NREM epoch > 2 min), total sleep time, wake time, and time spent in each sleep stage were calculated and statistically analyzed.

-

Logical Relationships and Dose-Response

The preclinical data reveal a clear, dose-dependent relationship between this compound administration and its hypnotic effects. As the dose increases, there is a corresponding decrease in the time required to fall asleep (sleep latency) and a significant increase in the total time spent asleep. This relationship is a hallmark of effective hypnotic agents.

Conclusion

The collective data on this compound strongly support its development as a potent and selective hypnotic agent. Its mechanism, centered on the positive allosteric modulation of the GABA-A α1 subunit, provides a targeted approach to inducing sleep. Preclinical studies demonstrate robust, dose-dependent efficacy in reducing sleep latency and wakefulness while increasing total sleep time, particularly during the brain's active phase. The sleep induced by this compound in animal models closely resembles physiological sleep.[3][4] These findings warrant further investigation in human clinical trials to confirm its therapeutic potential for treating insomnia.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a selective ligand for the BZ1 receptor, on sleep and waking during the light-dark cycle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Zolpidem - Wikipedia [en.wikipedia.org]

SX-3228: A Technical Guide to its Role in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SX-3228 is a potent and selective non-benzodiazepine hypnotic agent that has been a subject of interest in neuroscience research for its targeted interaction with the GABA-A receptor system. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacological effects, and the experimental protocols utilized in its preclinical evaluation. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized through diagrams to facilitate a deeper understanding of its scientific application.

Core Mechanism of Action: Selective GABA-A α1 Subunit Modulation

This compound is classified as a positive allosteric modulator of the GABA-A receptor, with a pronounced selectivity for the α1 subunit.[1][2] The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Upon binding of the endogenous ligand, γ-aminobutyric acid (GABA), the channel opens, allowing an influx of chloride ions (Cl-), which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

This compound binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the GABA-A receptor. Its high affinity for the α1 subunit-containing receptors underpins its strong sedative and hypnotic effects.[1] In contrast, it demonstrates significantly weaker affinity for the α2 subunit (historically referred to as the BZ2 receptor) and has virtually no interaction with peripheral benzodiazepine receptors.[3][4] This selective modulation enhances the effect of GABA, leading to a more profound inhibitory signal in neurons expressing α1-containing GABA-A receptors.

Quantitative Pharmacological Profile

The selectivity of this compound for different benzodiazepine receptor subtypes has been quantified through radioligand binding assays. The following table summarizes the inhibitory concentration (IC50) values, highlighting its preference for the BZ1 (α1) subtype.

| Receptor Subtype | Tissue Source | IC50 (nM) | Reference |

| BZ1 (α1-rich) | Cerebellum | 17 | [3][4][5] |

| BZ2 (α2-rich) | Spinal Cord | 127 | [3][4] |

| Peripheral BZ | Kidney | > 10,000 | [3][4] |

| Table 1: Receptor Binding Affinity of this compound. |

Preclinical Efficacy in Neuroscience Models

This compound has been evaluated in a variety of animal models to characterize its sedative-hypnotic, anxiolytic, and anticonvulsant properties.

Sedative-Hypnotic Effects and Impact on Sleep Architecture

Studies in rats have demonstrated that this compound is a potent hypnotic, particularly when administered during the animal's active phase (the dark period).[3][6] Its effects on the sleep-wake cycle are dose-dependent and vary based on the time of administration. The sleep induced by this compound is noted to closely resemble physiological sleep, characterized by an increase in the power density of delta and theta waves.[3][4]

The table below summarizes the key findings from sleep studies in rats.

| Administration Period | Dosage (mg/kg) | Route | Effect on Waking (W) | Effect on Slow Wave Sleep (SWS) | Effect on REM Sleep (REMS) | Reference |

| Light Period (Inactive) | 0.5, 1.0, 2.5 | s.c. | No significant change | Increased (at higher doses) | Reduced | [3] |

| Dark Period (Active) | 0.5, 1.0, 2.5 | s.c. | Significantly Reduced | Increased | Tended to Increase | [7] |

| Dark Period (Active) | 1.0, 2.5 | s.c. | - | - | Decreased Latency | [3] |

| Table 2: Effects of this compound on Sleep Stages in Rats. |

Anxiolytic and Anticonvulsant Activity

This compound exhibits limited anxiolytic-like effects, which are generally observed only at doses that also produce significant sedation.[1][2][8] However, it has shown clear efficacy as an anticonvulsant. Pretreatment with this compound was found to antagonize myoclonic convulsions induced by pentylenetetrazole (PTZ) in both mice and rats.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments involving this compound.

Sleep/Wake Cycle Analysis in Rodents

This protocol is designed to assess the hypnotic effects of a compound by continuously monitoring the electroencephalogram (EEG) and electromyogram (EMG) of freely moving rats.

Methodology:

-

Animal Model: Adult male rats (e.g., Sprague-Dawley).

-

Surgical Implantation:

-

Anesthetize rats with a suitable anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

-

Implant stainless steel wire electrodes into the dorsal neck muscles for EMG recording.

-

Anchor the electrode assembly to the skull with dental cement.

-

Allow a recovery period of at least one week.

-

-

Habituation:

-

Habituate the animals to the recording chamber and tethering cable for several days before the experiment.

-

-

Drug Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80).

-

Administer this compound or vehicle via subcutaneous (s.c.) or oral (p.o.) route at specified doses (e.g., 0.5, 1.0, 2.5 mg/kg).[3]

-

Injections are typically performed at the beginning of either the light or dark cycle.

-

-

Data Recording:

-